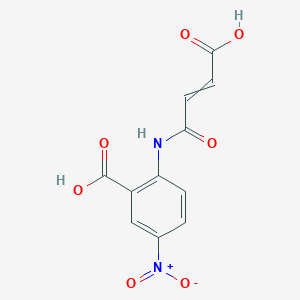
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid and features both carboxylic acid and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
5-Nitroanthranilic acid+Maleic anhydride→2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: 2-(3-Carboxyprop-2-enoylamino)-5-aminobenzoic acid.
Reduction of the carboxylic acid group: 2-(3-Hydroxyprop-2-enoylamino)-5-nitrobenzoic acid.
Substitution of the nitro group: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the enzyme myeloperoxidase, which plays a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid can be compared with other similar compounds such as:
5-Aminosalicylic acid: Known for its anti-inflammatory properties.
2-Hydroxybenzoic acid:
3-Nitrobenzoic acid: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H8N2O7 |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
2-(3-carboxyprop-2-enoylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18) |
Clé InChI |
RRPTXYQMIDPGEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


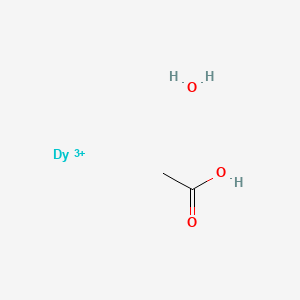

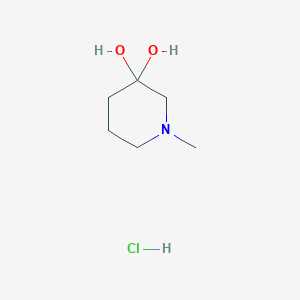
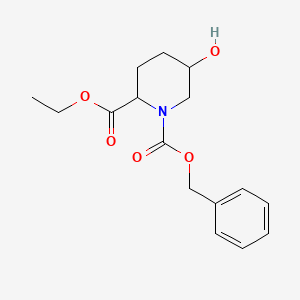
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)

![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)
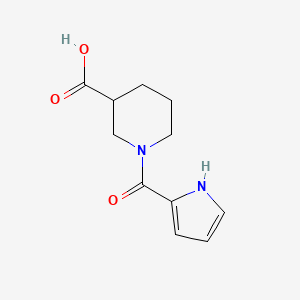


![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

